5-chloro-2-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzamide
Description
5-Chloro-2-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzamide is a benzamide derivative featuring a pyridin-2-yloxy substituent on the benzylamine moiety. Its structural uniqueness lies in the pyridinyl ether linkage, which distinguishes it from analogs with alternative substituents (e.g., fluorophenyl, trifluoromethylphenyl) or different chain lengths (e.g., phenethyl vs. benzyl).
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[(3-pyridin-2-yloxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-25-18-9-8-15(21)12-17(18)20(24)23-13-14-5-4-6-16(11-14)26-19-7-2-3-10-22-19/h2-12H,13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUQLZPMKQCRQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzamide typically involves multiple steps. One common method starts with the chlorination of 2-methoxybenzoic acid to form 5-chloro-2-methoxybenzoic acid. This intermediate is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride reacts with 3-(pyridin-2-yloxy)benzylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: 5-chloro-2-hydroxy-N-(3-(pyridin-2-yloxy)benzyl)benzamide.
Reduction: 5-chloro-2-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzylamine.
Substitution: 5-amino-2-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzamide.
Scientific Research Applications
5-chloro-2-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzamide is used in various scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 5-chloro-2-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways depend on the biological context in which it is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacokinetic and Structural Modifications
- Crystalline Forms : Sodium salts of benzamide derivatives (e.g., ) exhibit enhanced solubility and bioavailability, suggesting formulation strategies for the target compound .
- Sulfonamide Linkage: Sulfamoylphenyl derivatives (e.g., compound 4) demonstrate improved cellular uptake compared to non-sulfonamide analogs, though cytotoxicity varies .
Mechanistic Insights and Binding Interactions
- PD-L1 Inhibition : Molecular docking studies () reveal that halogenated aryl groups (e.g., 4-fluorophenyl) form hydrophobic interactions with PD-L1’s hydrophobic pocket, while the pyridin-2-yloxy group may engage in π-π stacking or hydrogen bonding .
- Enzyme Inhibition : The pyridin-2-yloxy moiety in the target compound could mimic natural substrates of α-amylase or α-glucosidase, similar to compound 15a’s sulfonamide-pyridine hybrid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
